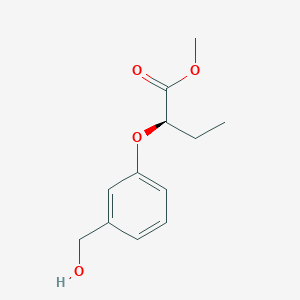
(R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate is an organic compound with a complex structure that includes a phenoxy group, a hydroxymethyl group, and a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The hydroxymethyl group can be introduced through a subsequent reaction involving the appropriate phenol derivative and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.
化学反応の分析
Types of Reactions
®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(3-(Carboxymethyl)phenoxy)butanoic acid.
Reduction: 2-(3-(Hydroxymethyl)phenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
科学的研究の応用
®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving phenolic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of ®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then exert its biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(3-(hydroxymethyl)phenoxy)propanoate: Similar structure but with a propanoate ester instead of butanoate.
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate: Similar structure but with an ethyl ester instead of methyl.
Methyl 2-(4-(hydroxymethyl)phenoxy)butanoate: Similar structure but with the hydroxymethyl group in the para position.
Uniqueness
®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate is unique due to its specific stereochemistry and the position of the hydroxymethyl group. This configuration can result in different biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
methyl (2R)-2-[3-(hydroxymethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H16O4/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11,13H,3,8H2,1-2H3/t11-/m1/s1 |
InChIキー |
WJZRULWPHBFXFZ-LLVKDONJSA-N |
異性体SMILES |
CC[C@H](C(=O)OC)OC1=CC=CC(=C1)CO |
正規SMILES |
CCC(C(=O)OC)OC1=CC=CC(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
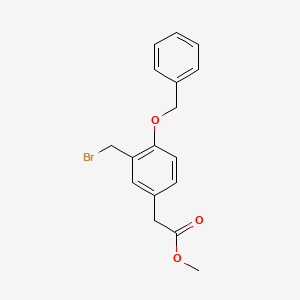

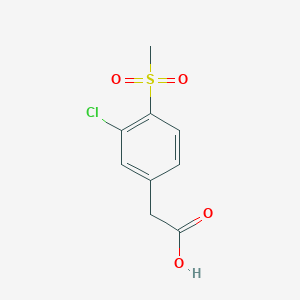
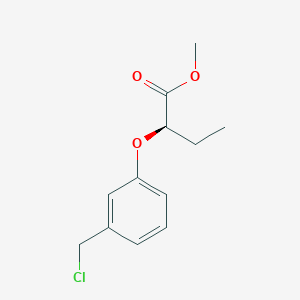

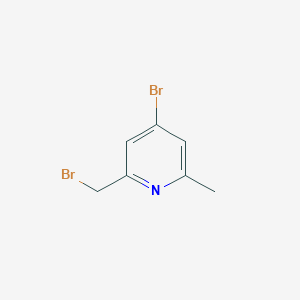
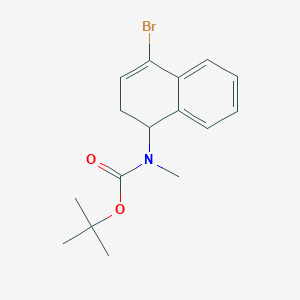

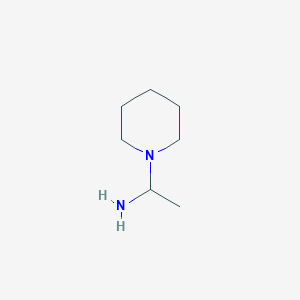
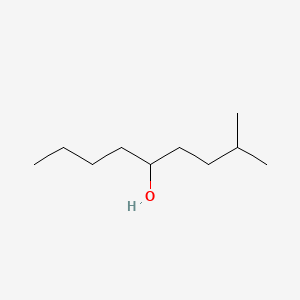
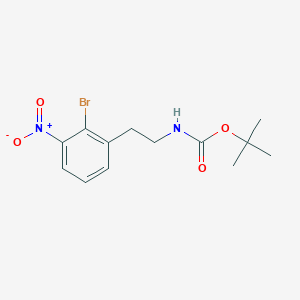

![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)
